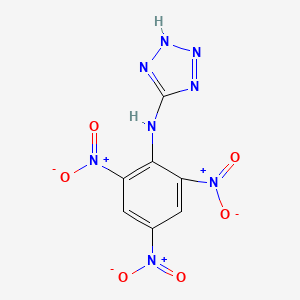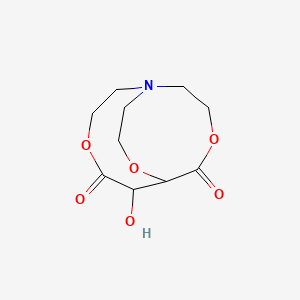
2,2',2''-Nitrilotriethyl tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-Nitrilotriethyl tartrate is a chemical compound with the molecular formula C10H15NO6 and a molecular weight of 245.229 g/mol . It is known for its unique structure, which includes three ethyl tartrate groups attached to a central nitrogen atom. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-Nitrilotriethyl tartrate typically involves the reaction of nitrilotriethanol with tartaric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-Nitrilotriethyl tartrate is scaled up using large reactors and continuous flow processes. The raw materials are mixed in precise proportions, and the reaction is carried out under optimized conditions to maximize efficiency. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-Nitrilotriethyl tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The ethyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2’,2’'-Nitrilotriethyl tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,2’,2’'-Nitrilotriethyl tartrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine borate: This compound has a similar structure but includes borate instead of tartrate.
Nitrilotriacetic acid: Another compound with a central nitrogen atom and three carboxylate groups.
Uniqueness
2,2’,2’'-Nitrilotriethyl tartrate is unique due to its specific combination of ethyl tartrate groups and a central nitrogen atom. This structure imparts distinctive chemical properties, making it valuable for various applications .
Properties
CAS No. |
29870-23-3 |
|---|---|
Molecular Formula |
C10H15NO6 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
6-hydroxy-4,9,14-trioxa-1-azabicyclo[5.4.3]tetradecane-5,8-dione |
InChI |
InChI=1S/C10H15NO6/c12-7-8-10(14)17-6-3-11(1-4-15-8)2-5-16-9(7)13/h7-8,12H,1-6H2 |
InChI Key |
IGBGMNZJSGDIMG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C(C(=O)OCCN1CCOC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



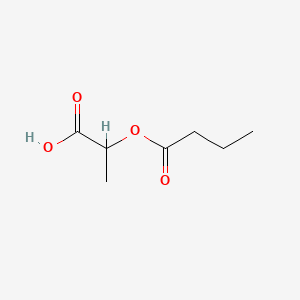
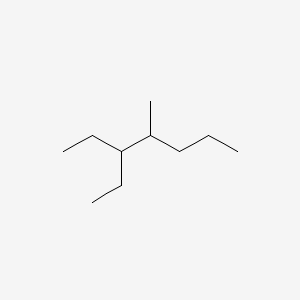
![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)
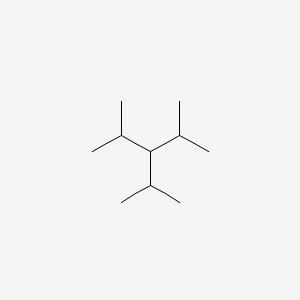
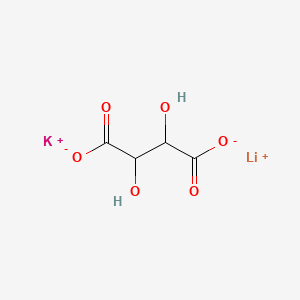

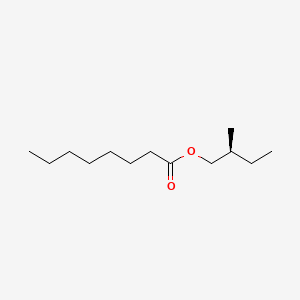
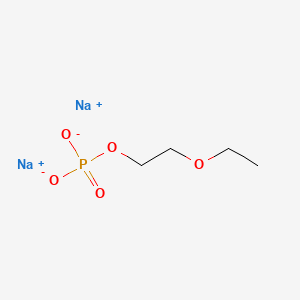
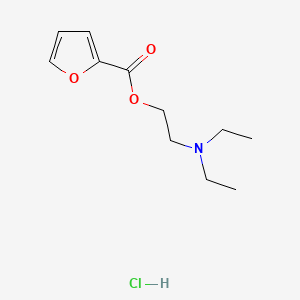
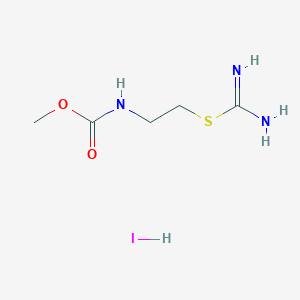
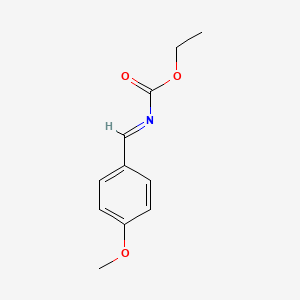
![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)
